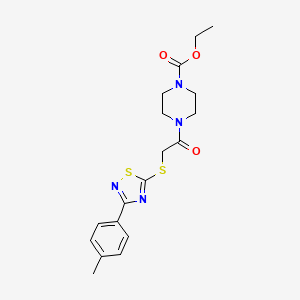
Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H22N4O3S2 and its molecular weight is 406.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate”. The piperazine moiety is often found in drugs or in bioactive molecules and is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Biologische Aktivität
Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of thiadiazoles, which are recognized for their diverse pharmacological properties. The synthetic route typically involves:
- Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
- Introduction of the p-Tolyl Group : A substitution reaction introduces the p-tolyl group into the thiadiazole ring.
- Esterification : The final step involves the esterification of the thiadiazole derivative with ethyl chloroacetate.
The compound can be characterized by various spectroscopic methods including IR, NMR, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. For instance:
- In vitro Studies : The compound exhibited significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. A study reported that thiadiazole derivatives demonstrated activity comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has also focused on the anticancer properties of thiadiazole derivatives:
- Cell Proliferation Assays : this compound has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Anti-inflammatory Effects
The compound's anti-inflammatory activity has been explored in various models:
- In Vivo Studies : In animal models of inflammation, this compound significantly reduced inflammatory markers and pain responses. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against clinical isolates. This compound was among those that exhibited notable activity against resistant strains.
Case Study 2: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that it induced apoptosis via mitochondrial pathways.
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-3-25-18(24)22-10-8-21(9-11-22)15(23)12-26-17-19-16(20-27-17)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRVLZCTNPKQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














